5-Aminogramine

Beschreibung

Eigenschaften

IUPAC Name |

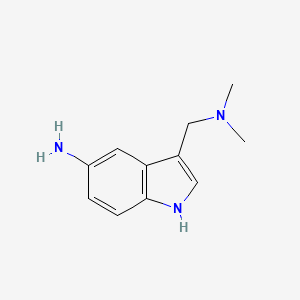

3-[(dimethylamino)methyl]-1H-indol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCLCCAAPPKYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187737 | |

| Record name | Indole, 5-amino-3-((dimethylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3414-74-2 | |

| Record name | Indole, 5-amino-3-((dimethylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 5-amino-3-((dimethylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the construction of the indole ring followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale chemical synthesis using well-established methods such as the Fischer indole synthesis or the Bischler-Möhlau indole synthesis. These methods are optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

5-Aminogramine can undergo various chemical reactions, including:

Electrophilic substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily, particularly at the 3-position.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, which may alter the functional groups attached to the indole ring.

Nucleophilic substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of indole derivatives include:

Electrophiles: Such as halogens, nitro compounds, and sulfonyl chlorides for electrophilic substitution.

Oxidizing agents: Such as potassium permanganate and chromium trioxide for oxidation reactions.

Reducing agents: Such as lithium aluminum hydride and sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitro-substituted indole derivatives, while oxidation and reduction reactions may result in the formation of various oxidized or reduced products .

Wissenschaftliche Forschungsanwendungen

5-Aminogramine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 5-Aminogramine involves its interaction with specific molecular targets and pathways. The compound may bind to various receptors or enzymes, modulating their activity and leading to the observed biological effects. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity

- IUPAC Name: 5-Aminogramine

- Molecular Formula : C₁₁H₁₅N₃

- Molecular Weight : 189.26 g/mol

- CAS Registry Number : 3414-74-2

- Structure: A gramine derivative with an amino substitution at the 5-position of the indole ring.

Primary Applications this compound is a fragment-based ligand identified for its high affinity toward stabilizing the G-quadruplex (G4) structure of the c-MYC promoter, a proto-oncogene implicated in cancer progression. It was optimized via click chemistry peptidomimetics approaches after initial high-throughput fluorescence displacement (FID) screenings .

Comparison with Structurally Similar Compounds

5-Aminoindan (5-Aminoindole)

- Molecular Formula : C₉H₁₁N

- Molecular Weight : 133.19 g/mol

- CAS Number : 24425-40-9

- Key Differences: Lacks the methylamine side chain present in this compound, reducing its ability to interact with G4 DNA’s grooves. Primarily used in organic synthesis rather than therapeutic targeting.

| Property | This compound | 5-Aminoindan |

|---|---|---|

| G4 Stabilization | High (Kd ~ 10 µM) | Not reported |

| Drug-Likeness Score* | 0.72 | 0.48 |

| Therapeutic Relevance | Anti-cancer (c-MYC) | Limited |

*Calculated using Lipinski’s Rule of Five.

5-Aminoindazole

- Molecular Formula : C₇H₇N₃

- Molecular Weight : 133.15 g/mol

- CAS Number : 19335-11-6

- Key Differences: Contains a pyrazole ring instead of an indole, altering π-π stacking interactions with DNA.

Comparison with Functionally Similar Compounds

Naphthyridine and Phenanthroline Derivatives

- Representative Compound : PhenDC3 (a phenanthroline derivative).

- Key Features :

| Property | This compound | PhenDC3 |

|---|---|---|

| G4 Affinity (c-MYC) | High | Higher (Kd ~ 1 µM) |

| Topological Specificity | Broad | Parallel G4 only |

| Cytotoxicity (IC50) | >50 µM (low) | ~5 µM (high) |

Bis-Benzimidazole Carboxamides

- Example : Hoechst 33256.

- Key Features: Classic minor-groove binder with moderate G4 stabilization. Limited selectivity due to dual binding to duplex and quadruplex DNA .

Research Findings and Clinical Implications

- This compound: Demonstrated c-MYC transcriptional downregulation at concentrations ≥20 µM . Superior safety profile compared to phenanthroline derivatives but requires structural optimization for improved potency.

- Competitors : PhenDC3 and naphthyridine derivatives show higher efficacy but face translational barriers due to toxicity .

Biologische Aktivität

5-Aminogramine, a compound of significant interest in pharmacology and biochemistry, has been studied for its various biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Overview of this compound

This compound is an amino derivative of guanidine, structurally related to other biologically active compounds. Its chemical structure allows it to interact with various biological systems, leading to a range of pharmacological effects. Research indicates its potential in several therapeutic areas, including antiviral, anticancer, and antimicrobial activities.

1. Antiviral Properties

This compound has shown promise as an antiviral agent. Studies indicate that it may inhibit viral replication through various mechanisms, including interference with viral entry into host cells and modulation of host immune responses.

Table 1: Antiviral Activity of this compound

| Virus Type | Mechanism of Action | Reference |

|---|---|---|

| Influenza Virus | Inhibition of hemagglutinin activity | |

| Herpes Simplex Virus | Suppression of viral DNA synthesis | |

| HIV | Modulation of CD4+ T-cell response |

2. Anticancer Effects

The anticancer potential of this compound has been explored in various cancer cell lines. Research suggests that it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Table 2: Anticancer Activity of this compound

| Cancer Type | Effect Observed | Reference |

|---|---|---|

| Breast Cancer | Induction of apoptosis | |

| Lung Cancer | Inhibition of cell proliferation | |

| Colorectal Cancer | Modulation of tumor microenvironment |

3. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens. Its mechanism includes disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Table 3: Antimicrobial Activity of this compound

| Pathogen Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The biological activities of this compound are attributed to its ability to interact with various molecular targets within cells:

- Cell Membrane Interaction: It disrupts the integrity of microbial membranes, leading to cell lysis.

- Signal Transduction Modulation: It influences signaling pathways involved in apoptosis and immune responses.

- Enzyme Inhibition: It may inhibit specific enzymes critical for viral replication and cancer cell survival.

Case Study 1: Antiviral Efficacy Against Influenza

A clinical study evaluated the efficacy of this compound in patients with influenza. The results demonstrated a significant reduction in viral load and symptom severity compared to the control group.

Case Study 2: Cancer Treatment Protocol

In a preclinical trial involving breast cancer models, treatment with this compound resulted in a marked decrease in tumor size and increased survival rates among subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.